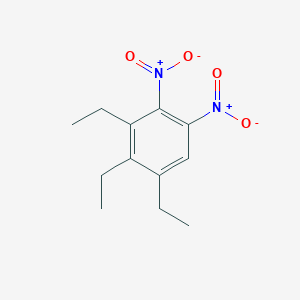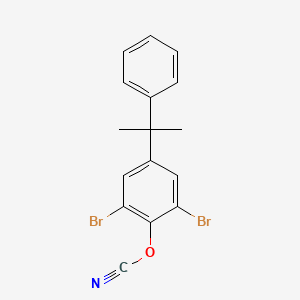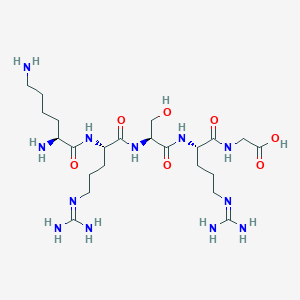
2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological and synthetic applications. The structure of this compound includes a benzoxazine ring fused with a methanol group and a methyl group at specific positions, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- can be achieved through various methods. One common approach involves the reaction of o-aminophenols with phenacyl bromides in the presence of a base such as potassium carbonate (K2CO3) in an ionic liquid medium. This method is efficient and environmentally friendly, allowing for high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly with acyl chlorides, can lead to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides and bases like triethylamine (TEA) are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzoxazines and their derivatives, which can have different functional groups attached to the benzoxazine ring .
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being used .
Vergleich Mit ähnlichen Verbindungen
- 2-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness: 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- is unique due to the presence of both a methanol group and a methyl group, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
176383-58-7 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c1-7-2-3-10-9(4-7)11-5-8(6-12)13-10/h2-4,8,11-12H,5-6H2,1H3 |
InChI-Schlüssel |
QKSDLDKFNQTYBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(CN2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B12554240.png)
![2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol](/img/structure/B12554249.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)

![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)

![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)






![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)
